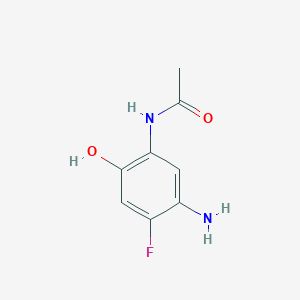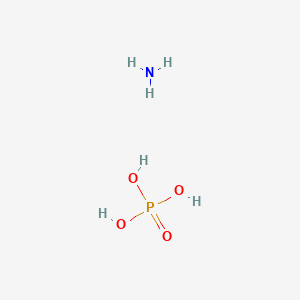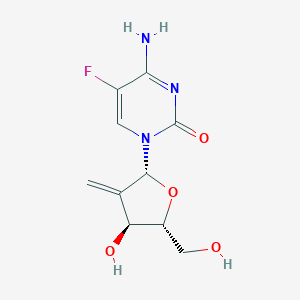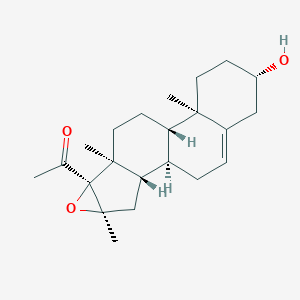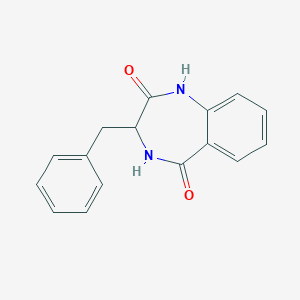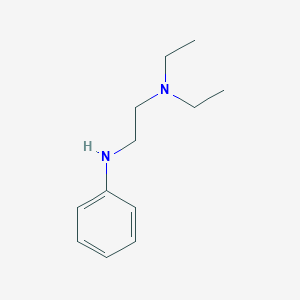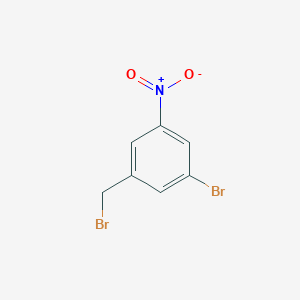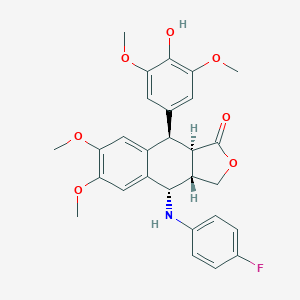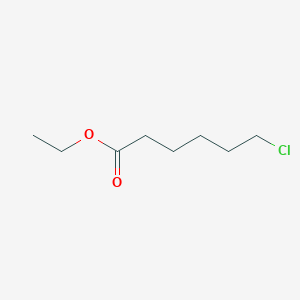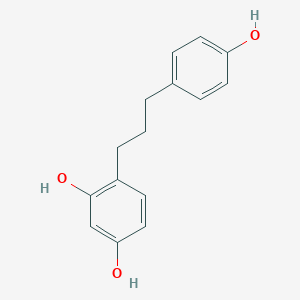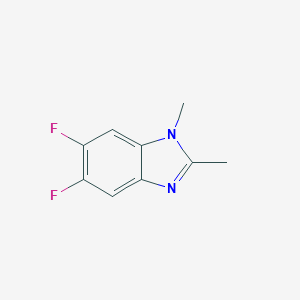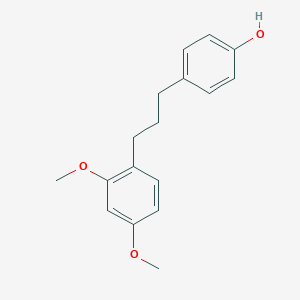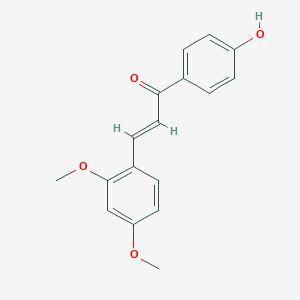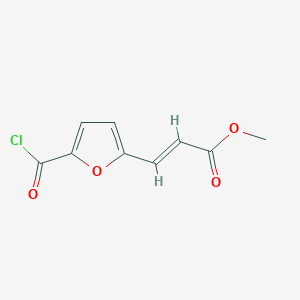
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is an organic compound featuring a furan ring substituted with a chlorocarbonyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate typically involves the reaction of 5-(chlorocarbonyl)furan-2-carboxylic acid with methanol under esterification conditions. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include furanones and other oxygenated furans.
Reduction: Products include hydroxymethyl derivatives.
Substitution: Products include amides, esters, and other substituted furans.
Applications De Recherche Scientifique
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate involves its interaction with various molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This interaction can affect the function of enzymes and other proteins, potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethylfurfural: Similar structure with a chloromethyl group instead of a chlorocarbonyl group.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Similar structure with a hydroxymethyl group instead of a chlorocarbonyl group.
Uniqueness
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate is unique due to the presence of both a chlorocarbonyl group and a methyl ester group on the furan ring
Propriétés
Numéro CAS |
125812-04-6 |
|---|---|
Formule moléculaire |
C9H7ClO4 |
Poids moléculaire |
214.6 g/mol |
Nom IUPAC |
methyl (E)-3-(5-carbonochloridoylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)5-3-6-2-4-7(14-6)9(10)12/h2-5H,1H3/b5-3+ |
Clé InChI |
CDHJTILDESBRHP-HWKANZROSA-N |
SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
SMILES isomérique |
COC(=O)/C=C/C1=CC=C(O1)C(=O)Cl |
SMILES canonique |
COC(=O)C=CC1=CC=C(O1)C(=O)Cl |
Synonymes |
2-Propenoic acid, 3-[5-(chlorocarbonyl)-2-furanyl]-, methyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


